5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide
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Overview
Description
5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrFNO3S and a molecular weight of 284.1 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, along with a sulfonamide functional group. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the functionalization of the benzene ringThe reaction conditions often involve the use of bromine or bromine-containing reagents, fluorinating agents, and sulfonamide precursors under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide include other halogenated sulfonamides, such as:
- 5-Chloro-3-fluoro-2-methoxybenzene-1-sulfonamide
- 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide
- 5-Bromo-3-fluoro-2-hydroxybenzene-1-sulfonamide
These compounds share similar structural features but differ in the specific halogen or functional groups attached to the benzene ring. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
5-bromo-3-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXKCNHKUCAFNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1S(=O)(=O)N)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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